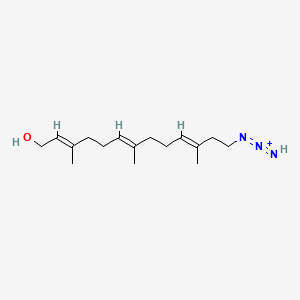

Farnesyl Alcohol Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Farnesyl Alcohol Azide is a biochemical that acts as a replacement for endogenously-produced farnesyl alcohol. It becomes attached to proteins through normal biological processes in cells or animals . The terminal azide group can then be used in simple chemical linking reactions, known as click chemistry, to readily tag farnesylated proteins for subsequent analysis .

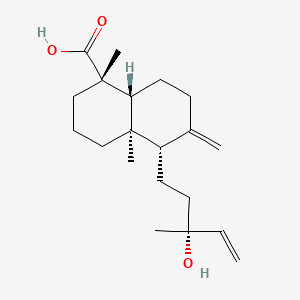

Molecular Structure Analysis

The molecular formula of Farnesyl Alcohol Azide is C15H25N3O . The InChi Code is InChI=1S/C15H25N3O/c1-13(6-4-8-14(2)10-11-19)7-5-9-15(3)12-17-18-16/h6,9-10,19H,4-5,7-8,11-12H2,1-3H3/b13-6+,14-10+,15-9+ .Chemical Reactions Analysis

Farnesyl Alcohol Azide acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to proteins through normal biological processes in cells or animals . The terminal azide group can then be used in simple chemical linking reactions, known as click chemistry, to readily tag farnesylated proteins for subsequent analysis .Physical And Chemical Properties Analysis

Farnesyl Alcohol Azide is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (30 mg/ml). It has limited solubility in Ethanol:PBS (pH 7.2) (1:3) at 0.25 mg/ml .Applications De Recherche Scientifique

Detection and Proteomics of Farnesylated Proteins

Farnesyl Alcohol Azide is used in a proteomics strategy known as the tagging-via-substrate (TAS) approach for the detection and proteomic analysis of farnesylated proteins . This technology involves the metabolic incorporation of a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins .

Promoting Membrane Association

Azido-farnesylated proteins, which include Farnesyl Alcohol Azide, maintain the properties of protein farnesylation, including promoting membrane association . This is crucial for the proper functioning of many proteins.

Activation of Mitogen-Activated Protein Kinase Kinase

Farnesyl Alcohol Azide is involved in the activation of the Ras-dependent mitogen-activated protein kinase kinase . This is a key process in the regulation of cell growth and differentiation.

Inhibition of Lovastatin-Induced Apoptosis

Farnesyl Alcohol Azide plays a role in inhibiting lovastatin-induced apoptosis . This suggests potential applications in the field of cancer research, where controlling apoptosis is a major focus.

Protein Prenylation

Farnesyl Alcohol Azide is involved in protein prenylation, a post-translational modification involving the covalent attachment of a farnesyl or a geranylgeranyl isoprenoid . This modification is important for protein-protein binding through specialized prenyl-binding domains .

Click Chemistry

The terminal azide group of Farnesyl Alcohol Azide can be used in simple chemical linking reactions, known as click chemistry, to readily tag farnesylated proteins for subsequent analysis . This has wide applications in the field of biochemistry for the study of protein function and interactions.

Mécanisme D'action

Target of Action

Farnesyl Alcohol Azide primarily targets proteins in cells or animals . It acts as a replacement for endogenously-produced farnesyl alcohol and becomes attached to these proteins through normal biological processes .

Mode of Action

Farnesyl Alcohol Azide interacts with its protein targets by becoming attached to them . This attachment is facilitated by the terminal azide group of the compound, which can be used in simple chemical linking reactions, known as ‘click chemistry’, to readily tag farnesylated proteins for subsequent analysis .

Biochemical Pathways

The biochemical pathway involved in the action of Farnesyl Alcohol Azide is the process of protein farnesylation . This is a posttranslational modification involving the covalent attachment of a 15-carbon farnesyl isoprenoid through a thioether bond to a cysteine residue near the C terminus of proteins in a conserved farnesylation motif .

Pharmacokinetics

The pharmacokinetics of Farnesyl Alcohol Azide involve its metabolic incorporation into proteins via a synthetic azido-farnesyl analog and chemoselective derivatization of azido-farnesyl-modified proteins . This process is facilitated by an elegant version of the Staudinger reaction, using a biotinylated phosphine capture reagent .

Result of Action

The result of Farnesyl Alcohol Azide’s action is the tagging of farnesylated proteins for subsequent analysis . This allows for the global profiling of farnesylated proteins by enriching farnesylated proteins and reducing the complexity of the farnesylation subproteome .

Action Environment

The action of Farnesyl Alcohol Azide is influenced by the biological environment within cells or animals . The compound’s action, efficacy, and stability are all dependent on the normal biological processes within these environments .

Propriétés

IUPAC Name |

[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGRTWLGJGRRB-MWSMLYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N3O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.